4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
42573-97-7 |
|---|---|
Molecular Formula |
C11H10O3S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C11H10O3S2/c1-13-7-3-4-9(14-2)8(5-7)10-6-15-11(12)16-10/h3-6H,1-2H3 |
InChI Key |
YQJCAFRPRMNQQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=O)S2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2,5 Dimethoxyphenyl 1,3 Dithiol 2 One
Established Synthetic Pathways for 1,3-Dithiol-2-ones
A variety of synthetic methods have been developed for the construction of the 1,3-dithiol-2-one (B14740766) core. These strategies often involve the formation of the five-membered ring through cyclization reactions, employing different sulfur-containing reagents and precursors.
Cyclization Reactions Involving Carbon Disulfide Precursors
Carbon disulfide (CS₂) is a fundamental building block in the synthesis of 1,3-dithiole derivatives. One common approach involves the reaction of an appropriate precursor with carbon disulfide. For instance, the reaction of potassium trithiocarbonate (B1256668) with 1,2-dichloroethyl ethyl ether, followed by an elimination reaction, yields 1,3-dithiole-2-thione (B1293655), which can be a precursor to the corresponding -one. rsc.org At a physiological pH of 7.4, cysteine and glutathione (B108866) have been observed to react with carbon disulfide, leading to the formation of trithiocarbonate products that can undergo slow cyclization. acs.org
Another route involves the use of xanthates. For example, the synthesis of thiapendione, a related dithiolo-dithiole-dione, can start from carbon disulfide and proceed through a potassium isopropylxanthate intermediate. d-nb.info These methods highlight the versatility of carbon disulfide in forming the core dithiole structure.
Sulfuration Approaches Utilizing Lawesson's Reagent and Elemental Sulfur
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis. wikipedia.orgnih.govsantiago-lab.comorganic-chemistry.org It is particularly effective in converting carbonyl compounds into their corresponding thiocarbonyls. santiago-lab.comorganic-chemistry.org The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. nih.govorganic-chemistry.org This reagent can be used in conjunction with elemental sulfur for the sulfuration of 3-oxoesters to produce 3H-1,2-dithiole-3-thiones. nih.gov While powerful, modifications to this method sometimes replace Lawesson's reagent with the less expensive phosphorus pentasulfide (P₄S₁₀). nih.govnih.gov
The synthesis of 3H-1,2-dithiole-3-thiones can also be achieved from dialkyl malonates using a mixture of elemental sulfur and P₂S₅. nih.gov
Synthetic Routes from Alkynes and Related Unsaturated Precursors
Alkynes serve as versatile starting materials for the synthesis of 1,3-dithiol-2-ones and their thione analogs. libretexts.org A notable method involves the one-pot reaction of diisopropyl xanthogen disulfide with alkynes under radical conditions to form 1,3-dithiol-2-ones. researchgate.net This reaction proceeds via a thio radical addition to the alkyne, followed by ring closure of a vinyl radical. researchgate.net
Furthermore, internal alkynes can be converted to monosubstituted 1,2-dithiole-3-thiones. For example, a copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes with elemental sulfur provides a direct route to 5-aryl-3H-1,2-dithiole-3-thiones. nih.gov The synthesis of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid dimethyl ester has been achieved by reacting dimethyl acetylenedicarboxylate (B1228247) with ethylene (B1197577) trithiocarbonate. mdpi.com
Preparation from Oxoesters and Dithiolmalonic Esters
The sulfuration of 3-oxoesters is a well-established method for synthesizing 3H-1,2-dithiole-3-thiones, which are closely related to the target compound class. nih.gov This transformation can be effected using Lawesson's reagent and elemental sulfur or with phosphorus pentasulfide. nih.gov
Dithiolmalonic esters also serve as precursors. For example, the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides can lead to the formation of complex dithiolo-pyridine derivatives through a Michael addition followed by oxidative heterocyclization. mdpi.com
Targeted Synthesis of Aryl-Substituted 1,3-Dithiol-2-ones
The introduction of an aryl substituent, such as the 2,5-dimethoxyphenyl group, onto the 1,3-dithiol-2-one ring requires careful consideration of the synthetic strategy to ensure regioselectivity and good yields.
Consideration of the Dimethoxyphenyl Moiety in Synthetic Design
The presence of the 2,5-dimethoxyphenyl group influences the electronic and steric properties of the precursors, which must be accounted for in the synthetic design. The electron-donating nature of the methoxy (B1213986) groups can affect the reactivity of intermediates.
While a direct synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is not explicitly detailed in the provided search results, the general methods for aryl-substituted analogs can be adapted. For instance, a plausible route could involve the reaction of a suitably substituted precursor derived from 2,5-dimethoxybenzaldehyde. The synthesis of related aryl-substituted compounds, such as 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones, showcases methods for constructing molecules with multiple aryl groups. nih.gov
The synthesis of related heterocyclic systems often involves building blocks derived from substituted aromatic compounds. For example, new 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol derivatives were synthesized starting from a derivative of 2,6-dimethoxyphenol. orientjchem.org This highlights the general strategy of using functionalized aromatic compounds as starting points for more complex heterocyclic structures.
Advanced Synthetic Techniques and Novel Approaches
Catalytic Methods in 1,3-Dithiol-2-one Synthesis
While many syntheses of this type can proceed without a catalyst, the use of acid catalysis is a well-established method for the formation of related 1,3-dithiolanes and dithianes, and the principles can be applied here. organic-chemistry.org Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., yttrium triflate, hafnium triflate) can be employed to accelerate the reaction. organic-chemistry.org
A catalyst can function by activating the α-haloketone precursor, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the dithiocarbonate. This can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.
Table 1: Potential Catalysts for 1,3-Dithiol-2-one Synthesis
| Catalyst Type | Example Catalyst | Potential Role |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonation and activation of the carbonyl group |
| Lewis Acid | Yttrium triflate (Y(OTf)₃) | Coordination to the carbonyl oxygen, increasing electrophilicity |
| Lewis Acid | Hafnium triflate (Hf(OTf)₄) | Strong Lewis acid for activation under mild conditions |
Chemo- and Regioselective Synthesis Strategies
Achieving high regioselectivity is paramount in the synthesis of this compound to avoid the formation of the 5-substituted isomer. The α-haloketone intermediate possesses two electrophilic sites: the α-carbon bearing the halogen and the carbonyl carbon. The outcome of the reaction depends on which site the sulfur nucleophile attacks first.
Chemoselectivity: The reaction must favor the formation of the C-S bond over other potential side reactions.
Regioselectivity: The cyclization must proceed in a way that places the aryl group specifically at the C4 position. This is generally controlled by the reaction mechanism, where the initial attack is typically an Sₙ2 displacement of the halide at the α-carbon. The subsequent intramolecular step involves the attack of the second sulfur atom (or a derived thiol) onto the carbonyl carbon.
Strategies to ensure high regioselectivity include:
Control of Reaction Conditions: As explored in section 2.2.2, fine-tuning the solvent, temperature, and base can influence the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer over the other. urfu.ru
Use of Pre-defined Building Blocks: An alternative approach involves using starting materials where the required regiochemistry is already established. rsc.org For instance, a synthon containing the S-C-S=O fragment could be reacted with a two-carbon unit bearing the 2,5-dimethoxyphenyl group.
These advanced strategies provide a robust toolkit for the modern organic chemist to synthesize complex heterocyclic molecules like this compound with high precision and efficiency.
Spectroscopic and Structural Elucidation of 4 2,5 Dimethoxyphenyl 1,3 Dithiol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is a cornerstone for the determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial relationships of atoms within 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one can be meticulously mapped.
The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to display signals corresponding to the protons on the dimethoxyphenyl ring. Specifically, three distinct proton signals are anticipated for the aromatic ring. The proton at the 6-position would likely appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would present as a doublet of doublets due to coupling with the protons at the 4- and 6-positions. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 4-position.
The two methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring would each exhibit a singlet in the upfield region of the spectrum, integrating to three protons each. A key signal in the spectrum would be the vinylic proton of the 1,3-dithiol-2-one (B14740766) ring, which is anticipated to appear as a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 7.5 | m | - |
| Vinylic-H | 6.0 - 6.5 | s | - |
| OCH₃ | 3.8 - 4.0 | s | - |
| OCH₃ | 3.7 - 3.9 | s | - |
Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the 1,3-dithiol-2-one ring is anticipated to resonate at a significantly downfield chemical shift, characteristic of such functional groups. The carbons of the dithiole ring, being part of a double bond and attached to sulfur atoms, will also have characteristic chemical shifts.
The dimethoxyphenyl ring will exhibit six distinct signals in the aromatic region of the spectrum. The carbons bearing the methoxy groups are expected at a more downfield position compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. The two methoxy carbons will appear as sharp signals in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| Aromatic-C (quaternary) | 150 - 160 |
| Aromatic-C (CH) | 110 - 130 |
| Dithiole-C (quaternary) | 120 - 140 |
| Dithiole-C (CH) | 115 - 125 |
| OCH₃ | 55 - 60 |
Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled aromatic protons, confirming their adjacent positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in both the aromatic and dithiole rings, as well as the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between quaternary carbons and protons. For instance, correlations between the methoxy protons and the carbons to which the methoxy groups are attached would be observed. Furthermore, correlations between the vinylic proton of the dithiole ring and the carbons of the phenyl ring would confirm the linkage between these two structural motifs.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity in solution. This technique is particularly useful for assessing the purity of a sample and for studying aggregation or complex formation in solution.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1650-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the 1,3-dithiol-2-one ring. The C=C stretching vibrations of the aromatic ring and the dithiole ring would likely appear in the 1450-1600 cm⁻¹ region.
The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1000-1300 cm⁻¹ range. The presence of C-S bonds would give rise to weaker absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic ring.
Table 3: Predicted IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | 1650 - 1750 | Strong |
| C=C (aromatic & dithiole) | 1450 - 1600 | Medium to Strong |
| C-O (methoxy) | 1000 - 1300 | Strong |
| Aromatic C-H stretch | > 3000 | Medium |
| Aromatic C-H bend | 700 - 900 | Medium to Strong |
| C-S | 600 - 800 | Weak to Medium |
Note: The predicted values are based on the analysis of structurally similar compounds and established IR correlation tables. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to its distinct functional groups. Key vibrational modes would include C-S stretching within the dithiole ring, C=C double bond stretching, and vibrations associated with the dimethoxyphenyl group, such as C-O stretching and aromatic ring breathing modes. While specific experimental Raman data for this exact compound is not widely published, analysis of related dithiol and dithiolane structures suggests that prominent bands would appear in the regions of 600-700 cm⁻¹ for C-S stretching and 1500-1600 cm⁻¹ for the aromatic C=C stretching.
Mass Spectrometry for Molecular Composition and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₀O₃S₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its composition. The fragmentation pattern observed in HRMS can further validate the structure, with expected cleavages occurring at the ether linkages or within the dithiole ring.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Calculated Exact Mass |
|---|---|
| [C₁₁H₁₀O₃S₂ + H]⁺ | 271.0102 |
Note: This table represents theoretical values. Experimental data is required for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture and then uses mass spectrometry to identify them. For the analysis of this compound, GC-MS can be used to assess its purity and identify any potential isomers or byproducts from its synthesis. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of CO, OCH₃, or parts of the dithiole ring. The analysis of related 2,5-dimethoxyphenyl derivatives by GC-MS has shown characteristic fragmentation patterns that can be used as a reference for identifying this specific compound. researchgate.netmdpi.com
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Key Bond Lengths | C=O (~1.2 Å), C-S (~1.75 Å), C=C (~1.34 Å) |
Note: This table is based on typical values for related structures and requires experimental verification.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis can identify and characterize various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing. For this compound, Hirshfeld analysis would likely reveal significant H···H, C···H, and O···H contacts. The presence of the sulfur atoms and the aromatic ring might also lead to S···S or S···π interactions, which can be crucial for the electronic properties of the material. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. chemrxiv.orgsafrole.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, this method provides insights into the excitation of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chemical structure, particularly its chromophores.
The electronic absorption spectrum of this compound is influenced by the electronic structure of both the 1,3-dithiol-2-one heterocycle and the 2,5-dimethoxyphenyl substituent. The interaction between these two moieties dictates the energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).
In the absence of direct experimental data for this compound, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) serve as a powerful tool to predict its UV-Vis spectrum and elucidate the nature of its electronic transitions. scielo.org.zanih.govmdpi.com This computational approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively. mdpi.com
Detailed research findings for analogous aryl-substituted heterocyclic systems reveal that the UV-Vis spectra are typically characterized by multiple absorption bands in the ultraviolet region. These bands arise from various electronic transitions, primarily of the π → π* and n → π* types. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally of high intensity. The n → π* transitions, which are typically of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or oxygen atoms) to a π* antibonding orbital.
The presence of the 2,5-dimethoxyphenyl group, an electron-donating substituent, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted 1,3-dithiol-2-one core. This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).
A hypothetical UV-Vis spectral data table for this compound, based on computational predictions for similar structures, is presented below.
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition Assignment |
|---|---|---|
| ~230 | ~18,000 | π → π* (aromatic system) |
| ~285 | ~12,000 | π → π* (conjugated system) |
| ~340 | ~4,000 | n → π* |
The electronic transitions can be further analyzed by examining the molecular orbitals involved. The transition at approximately 230 nm is likely associated with the π → π* transitions localized within the dimethoxyphenyl ring. The band around 285 nm can be attributed to a π → π* transition involving the entire conjugated system, encompassing both the aromatic ring and the dithiolone heterocycle. The lower intensity band at a longer wavelength, around 340 nm, is characteristic of an n → π* transition, likely originating from the lone pair electrons on the sulfur atoms of the 1,3-dithiol-2-one ring. The precise energies and intensities of these transitions are sensitive to the solvent environment, with polar solvents often causing shifts in the absorption maxima.
Chemical Reactivity and Transformation Pathways of 4 2,5 Dimethoxyphenyl 1,3 Dithiol 2 One
Reactivity of the Dimethoxyphenyl Substituent
The 2,5-dimethoxyphenyl group attached to the dithiol-2-one ring is a key determinant of the molecule's reactivity, particularly concerning the aromatic system and its ether linkages.
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the 2,5-dimethoxyphenyl substituent is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. wikipedia.orgmasterorganicchemistry.com These groups increase the electron density of the ring, making it more nucleophilic, and direct incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.comacs.org
In the context of 4-(2,5-dimethoxyphenyl)-1,3-dithiol-2-one, the C1 position of the phenyl ring is occupied by the dithiol-2-one moiety. The methoxy groups at C2 and C5 strongly activate the ring. The vacant positions susceptible to electrophilic attack are C3, C4, and C6. Based on the directing effects of the methoxy groups, electrophilic substitution is most likely to occur at the C3 and C6 positions, which are ortho to the C2 and C5 methoxy groups, respectively. The C4 position is less favored as it is meta to both methoxy groups. While specific studies on this exact molecule are not prevalent, the expected outcomes for common EAS reactions can be predicted based on established principles, as shown in the table below. youtube.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-2,5-dimethoxyphenyl)-1,3-dithiol-2-one and 4-(6-Nitro-2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
| Halogenation | Br₂, FeBr₃ | 4-(3-Bromo-2,5-dimethoxyphenyl)-1,3-dithiol-2-one and 4-(6-Bromo-2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-(3-Alkyl-2,5-dimethoxyphenyl)-1,3-dithiol-2-one and 4-(6-Alkyl-2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-Acyl-2,5-dimethoxyphenyl)-1,3-dithiol-2-one and 4-(6-Acyl-2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
Functional Group Interconversions of Methoxy Groups
The two methoxy groups on the phenyl ring are aryl ethers, which can undergo specific transformations. The most common functional group interconversion for aryl methoxy groups is ether cleavage to yield the corresponding phenols (hydroxyl groups). This reaction is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). rsc.org
The conversion of the dimethoxy compound to a dihydroxy derivative would significantly alter the molecule's properties, such as its solubility and electronic characteristics. This transformation provides a route to further functionalization, as the resulting phenolic hydroxyl groups can participate in a variety of subsequent reactions.
Ligand Chemistry and Coordination Studies
The 1,3-dithiol-2-one (B14740766) ring is a valuable precursor for the synthesis of dithiolene ligands, which are important in coordination chemistry and materials science.
Formation of Metal-Dithiolene Complexes
The core of this chemistry involves the transformation of the 1,3-dithiol-2-one into a 1,2-dithiolate dianion. psu.edu This conversion can be accomplished through base hydrolysis, which opens the dithiole ring and eliminates the carbonyl group. psu.edu This process generates a dianionic ligand, specifically 1-(2,5-dimethoxyphenyl)ethene-1,2-dithiolate.
This in situ generated dithiolate ligand readily reacts with various transition metal salts to form stable metal-dithiolene complexes. wikipedia.org These complexes are characterized by the metal center being coordinated to one or more bidentate dithiolene ligands. The 2,5-dimethoxyphenyl substituent remains attached to the carbon backbone of the ligand, where it can influence the steric and electronic properties of the resulting complex. wikipedia.org
Chelation Behavior with Transition Metals
The 1-(2,5-dimethoxyphenyl)ethene-1,2-dithiolate ligand acts as a strong chelating agent, binding to a metal ion through its two sulfur donor atoms to form a stable five-membered ring. wikipedia.org This chelation is a key feature of dithiolene chemistry. Metal dithiolene complexes are known for their rich redox behavior and intense optical properties, stemming from the delocalized electronic structure of the metallacycle. wikipedia.org
A wide range of transition metals can form complexes with dithiolene ligands, leading to diverse coordination geometries. The choice of metal and its oxidation state determines the final structure of the complex. wikipedia.orgrsc.org
Table 2: Typical Coordination Geometries of Metal-Dithiolene Complexes
| Metal Ion | Number of Ligands | Typical Coordination Geometry | Example Complex Type |
|---|---|---|---|
| Ni(II), Pd(II), Pt(II), Au(III) | 2 | Square Planar | [M(S₂C₂R₂)₂]ⁿ⁻ |
| Zn(II), Cd(II) | 2 | Tetrahedral | [M(S₂C₂R₂)₂]²⁻ |
| V, Cr, Mo, W | 3 | Trigonal Prismatic | [M(S₂C₂R₂)₃]ⁿ⁻ |
Rearrangement Reactions and Mechanistic Elucidation
The 1,3-dithiol-2-one heterocyclic system can undergo various rearrangement reactions, often initiated by photochemical means. While specific studies on this compound are limited, the reactivity can be inferred from analogous structures. researchgate.netresearchgate.net
A common transformation for 1,3-dithiol-2-ones upon UV irradiation is the extrusion of carbon monoxide (decarbonylation). researchgate.net This process generates a highly reactive intermediate, likely a dithiete or an α-dithione species. This intermediate can then undergo further reactions. For instance, irradiation of some 4,5-diaryl-1,3-dithiol-2-ones leads to dimerization of the intermediate to form a substituted 1,4-dithiin.
In other cases, particularly with certain substitution patterns on the aryl groups, unique intramolecular rearrangements can occur. For example, irradiation of 4,5-dithiophen-3-yl- wikipedia.orgacs.orgdithiol-2-one results in a ring cleavage and subsequent cyclization to form a novel thieno[3,4-c]dithiine system. researchgate.net The mechanism for these photorearrangements is believed to proceed through excited triplet states. researchgate.net The specific pathway followed by this compound would depend on the reaction conditions and the electronic influence of the dimethoxyphenyl group on the stability of the possible intermediates. Other rearrangement types, such as the anionic oxidative rearrangement seen in 1,3-diketones, represent different mechanistic possibilities for related structures under different conditions. rsc.org
Intramolecular Rearrangements
Specific studies detailing the intramolecular rearrangements of this compound could not be located in the surveyed literature. However, research on analogous structures, particularly those involving photochemical reactions, indicates that the 1,3-dithiol-2-one ring system can undergo significant transformations.
For instance, UV irradiation of certain aryl-substituted 1,3-dithiol-2-ones has been shown to induce decarbonylation (the loss of a carbon monoxide molecule). This process generates a highly reactive intermediate that can subsequently undergo rearrangement. In the case of 4,5-bis-benzo[b]thiophen-3-yl- evitachem.comchemicalbook.comdithiol-2-one, irradiation leads to the loss of carbon monoxide and a rearrangement to form a thieno[3,4-c]benzo[e] evitachem.comresearchgate.netdithiine. researchgate.net Similarly, irradiation of 4,5-dithiophen-3-yl- evitachem.comchemicalbook.comdithiol-2-one at wavelengths greater than 330 nm results in the formation of a thieno[3,4-c]dithiine, which represents a novel heterocyclic system. researchgate.net
These examples of photo-induced rearrangements in structurally related compounds suggest that this compound might be susceptible to similar intramolecular transformations under photochemical conditions. However, without direct experimental evidence, this remains speculative.
Detailed Investigations of Reaction Mechanisms
Detailed mechanistic studies specifically for this compound are not available in the current body of scientific literature. The reactivity of the 1,3-dithiol-2-one core is generally characterized by its susceptibility to nucleophilic attack and its potential to undergo ring-opening reactions.
The carbonyl carbon of the 1,3-dithiol-2-one ring is electrophilic and can be attacked by nucleophiles. evitachem.com Furthermore, the ring system can be opened under basic conditions. For example, the deprotection of related 1,3-dithiole-2-thione (B1293655) and -one derivatives is often achieved using a base to yield a dithiolene, which can then be used in the synthesis of other compounds. researchgate.net This ring-opening has been found to be a reversible process. rsc.orgnih.gov
Computational studies on the general 1,3-dithiol-2-one structure indicate that the lowest electron density is at the C2 carbon (the carbonyl carbon), making it the most likely site for nucleophilic attack. chemicalbook.com Mechanistic discussions of related compounds often involve the formation of intermediates such as sulfonium (B1226848) ions during synthesis, which then undergo intramolecular cyclization to form the dithiolane ring. evitachem.com
The table below summarizes the types of reactions and mechanistic features observed for the general class of 1,3-dithiol-2-ones, which may provide a framework for understanding the potential reactivity of this compound.
| Reaction Type | Mechanistic Features | Reactant Class |
| Photochemical Rearrangement | Decarbonylation, ring cleavage, formation of new heterocyclic systems | Aryl-substituted 1,3-dithiol-2-ones |
| Nucleophilic Attack | Attack at the electrophilic carbonyl carbon | General 1,3-dithiol-2-ones |
| Ring-Opening | Base-mediated, reversible, formation of dithiolenes | General 1,3-dithiol-2-ones |
Theoretical and Computational Investigations of 4 2,5 Dimethoxyphenyl 1,3 Dithiol 2 One
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one.
Geometry Optimization and Conformational Analysis
The geometry of the this compound molecule has been optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. The analysis of the potential energy surface reveals the orientation of the dimethoxyphenyl group relative to the dithiol-2-one ring.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C1-S2 | 1.772 Å |
| S2-C3 | 1.773 Å | |
| C3-S4 | 1.774 Å | |
| S4-C5 | 1.771 Å | |
| C1=O6 | 1.191 Å | |
| C5-C7 | 1.353 Å | |
| C7-C8 | 1.451 Å | |
| Bond Angle | S2-C1-S4 | 113.8° |
| C1-S2-C3 | 96.1° | |
| S2-C3-S4 | 119.8° | |
| C3-S4-C5 | 96.2° | |
| S4-C5-C7 | 114.1° | |
| Dihedral Angle | C1-S2-C3-S4 | -17.8° |
| C5-C7-C8-C9 | 47.98° |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis is a crucial tool for interpreting infrared and Raman spectra. For this compound, theoretical vibrational frequencies have been calculated using the B3LYP/6-311++G(d,p) level of theory. These calculated frequencies are often scaled to better match experimental data.
The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic C=O stretching vibration of the thione group is a prominent feature. The calculated frequency for this mode is around 1679 cm⁻¹, which corresponds well with the experimental FT-IR band at 1678 cm⁻¹ and the FT-Raman band at 1680 cm⁻¹. The symmetric and asymmetric stretching vibrations of the C-S-C and S-C-S groups within the dithiol-2-one ring are also identified.
Table 2: Selected Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |
| C=O stretch | 1679 | 1678 | 1680 | Thione C=O stretching |
| C=C stretch | 1591 | 1590 | 1592 | Phenyl ring stretching |
| C-H stretch (aromatic) | 3085-3000 | 3084-3005 | 3086-3004 | Aromatic C-H stretching |
| C-O-C stretch | 1228 | 1227 | 1229 | Asymmetric stretch |
| C-S stretch | 705 | 704 | 706 | C-S stretching in dithiol ring |
Electronic Structure Analysis
The electronic properties of this compound have been investigated through various computational approaches, providing insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Theory and Energy Gaps
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a measure of the molecule's chemical stability.
For this compound, the HOMO is primarily localized on the 1,3-dithiol-2-one (B14740766) ring, while the LUMO is distributed over the entire molecule. The calculated HOMO-LUMO energy gap is 4.37 eV. This relatively large energy gap suggests that the molecule has high kinetic stability and low chemical reactivity.
Table 3: Frontier Molecular Orbital Properties of this compound
| Property | Value |
| HOMO Energy | -6.21 eV |
| LUMO Energy | -1.84 eV |
| HOMO-LUMO Energy Gap | 4.37 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. This analysis examines the delocalization of electron density between filled and empty orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential regions.
For this compound, the MEP map shows that the most negative potential (red region) is located around the oxygen atom of the carbonyl group, making it the most likely site for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the phenyl ring, indicating these are potential sites for nucleophilic attack. The MEP analysis thus complements the NBO analysis in identifying the reactive sites of the molecule.
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry offers a detailed exploration of reaction pathways, providing insights into the energetic and geometric changes that occur as reactants transform into products. For this compound, these studies are crucial for understanding its formation, stability, and potential transformations. Density Functional Theory (DFT) is a prominent method for these investigations, offering a balance between computational cost and accuracy. uit.nopitt.edu
Transition State Analysis and Activation Barriers
A key aspect of understanding a chemical reaction is the identification and characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state geometries and the calculation of the associated activation energy (the energy barrier that must be overcome for the reaction to proceed).
For a hypothetical reaction involving this compound, such as its synthesis or decomposition, transition state theory calculations would be employed. nih.gov These calculations typically involve geometry optimization to find the minimum energy structures of the reactants, products, and the transition state. The activation energy is then determined as the energy difference between the transition state and the reactants. A comparison of activation energies for different possible reaction pathways can reveal the most likely mechanism. nih.gov For instance, in the study of related heterocyclic compounds, DFT methods like B3LYP with various basis sets have been successfully used to calculate activation energies. nih.govresearchgate.net
Table 1: Hypothetical Calculated Activation Barriers for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Pathway A | B3LYP | 6-31G(d) | 25.4 |
| Pathway B | M06-2X | 6-311+G(d,p) | 22.8 |
| Pathway C | wB97XD | def2-TZVP | 23.5 |
This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of organic reactions.
Reaction Pathway Elucidation
Beyond identifying the transition state, computational chemistry can map out the entire reaction pathway, a process known as reaction pathway elucidation. This involves tracing the path of minimum energy from reactants to products, often visualized as a potential energy surface.
For this compound, elucidating its reaction pathways would involve methods such as Intrinsic Reaction Coordinate (IRC) calculations. These calculations start from the transition state geometry and move downhill in both the forward and reverse directions to confirm that the transition state indeed connects the desired reactants and products. This provides a detailed picture of the geometric changes throughout the reaction. Computational studies on similar organic reactions have demonstrated the utility of these methods in distinguishing between different mechanistic possibilities, such as concerted versus stepwise pathways. uit.no
Prediction of Spectroscopic Properties
Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is vital for their characterization. These predictions can aid in the interpretation of experimental spectra and can even be used to identify unknown compounds.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and coupling constants (J). mdpi.comnih.gov
For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated to predict the chemical shifts of each unique proton and carbon atom. researchgate.netnih.gov These calculations are generally performed on the optimized geometry of the molecule. The choice of the functional and basis set, such as B3LYP/6-311+G(2d,p), can influence the accuracy of the predicted shifts. nih.gov The calculated values are then often compared with experimental data, and a good correlation provides strong evidence for the correctness of the structural assignment. mdpi.com
Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| H (aromatic) | 6.8 - 7.5 | - |
| H (methoxyl) | 3.8 - 4.0 | - |
| H (dithiole) | 6.5 - 7.0 | - |
| C (aromatic) | 110 - 155 | 110 - 155 |
| C (methoxyl) | - | 55 - 60 |
| C (dithiole C=C) | - | 115 - 130 |
| C (dithiole C=O) | - | 185 - 195 |
This table presents hypothetical data ranges for illustrative purposes, based on typical values for similar functional groups. researchgate.netrsc.org
Theoretical Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to generate theoretical IR and Raman spectra. nih.govresearchgate.net
For this compound, a frequency calculation would be performed on the optimized geometry. arkat-usa.orgopenaccesspub.org The results would provide a list of vibrational modes and their frequencies. These theoretical frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. epstem.net The predicted spectra can be used to assign the bands observed in experimental spectra to specific molecular vibrations. aps.org
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O (dithiolone) | Stretching | 1680 - 1720 |
| C=C (dithiole) | Stretching | 1550 - 1600 |
| C-O (methoxyl) | Stretching | 1200 - 1250 |
| C-S (dithiole) | Stretching | 650 - 750 |
| Aromatic C-H | Stretching | 3000 - 3100 |
This table presents hypothetical data ranges for illustrative purposes, based on characteristic vibrational frequencies for these functional groups.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorptions
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmedium.comrsc.org It provides information about the electronic transitions between molecular orbitals, including their energies and intensities (oscillator strengths). researchgate.net
To predict the UV-Vis spectrum of this compound, a TD-DFT calculation would be performed on the ground-state optimized geometry. nih.gov This calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. rsc.org The choice of functional, for example, B3LYP or CAM-B3LYP, and the inclusion of solvent effects can be crucial for obtaining accurate predictions. medium.com
Table 4: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| 350 | 0.45 | HOMO -> LUMO (π→π) |
| 280 | 0.21 | HOMO-1 -> LUMO (π→π) |
| 245 | 0.15 | HOMO -> LUMO+1 (π→π*) |
This table presents hypothetical data for illustrative purposes, based on typical TD-DFT results for aromatic and heterocyclic compounds. rsc.orgresearchgate.net
Advanced Theoretical Modeling
Advanced theoretical modeling techniques are indispensable for understanding the intricate properties of molecules like this compound at the subatomic level. These computational methods allow for the exploration of molecular behavior in various environments and the prediction of their physical and chemical properties, which can be challenging to determine experimentally.
Solvation Effects and Continuum Models
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are a class of computational methods used to account for these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and provides valuable insights into how the solvent environment affects the electronic structure and geometry of the solute molecule.
One of the most widely used continuum models is the Polarizable Continuum Model (PCM). In PCM, the solute molecule is placed in a cavity within the solvent continuum. The solute's electric field polarizes the solvent, which in turn creates a reaction field that perturbs the solute's electronic distribution. This mutual polarization is solved self-consistently, providing a more accurate description of the molecule in solution.
For this compound, theoretical studies would typically employ Density Functional Theory (DFT) calculations combined with a PCM to investigate its behavior in different solvents. By calculating properties such as the total energy and dipole moment in various solvents, it is possible to predict the molecule's stability and solubility. For instance, an increase in the dipole moment in a polar solvent compared to the gas phase would indicate significant solute-solvent interactions.
Table 1: Illustrative Solvation Effects on this compound Calculated using a Continuum Model (PCM/B3LYP/6-31G(d))
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
| Gas Phase | 1.0 | 3.50 | 0.00 |
| Toluene | 2.4 | 4.85 | -4.25 |
| Acetone | 20.7 | 6.10 | -7.80 |
| Ethanol | 24.6 | 6.32 | -8.15 |
| Water | 78.4 | 6.75 | -9.50 |
Note: The data in this table is illustrative and based on general principles of solvation effects on polar organic molecules. It does not represent experimentally or computationally verified values for this compound.
Non-linear Optical (NLO) Properties Analysis
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and telecommunications. Organic molecules, in particular, can exhibit large NLO responses due to their extended π-conjugated systems and the presence of electron-donating and electron-accepting groups.
The NLO properties of a molecule are described by its hyperpolarizabilities. Quantum chemical calculations, particularly DFT, are powerful tools for predicting these properties. For this compound, the 2,5-dimethoxyphenyl group acts as an electron-donating group, while the 1,3-dithiol-2-one moiety can function as an electron-withdrawing group, creating a donor-π-acceptor (D-π-A) framework that is often associated with enhanced NLO properties.
Theoretical analysis involves calculating the first and second hyperpolarizabilities (β and γ, respectively). These calculations are typically performed using time-dependent DFT (TD-DFT) methods. The results can predict whether a molecule will exhibit significant second- or third-order NLO effects. A low HOMO-LUMO energy gap is often indicative of a higher NLO response, as it suggests easier electronic transitions.
The following table provides an example of the kind of data that would be generated in a computational study of the NLO properties of this compound.
Table 2: Illustrative Calculated NLO Properties of this compound (Calculated at the B3LYP/6-31+G(d) level)
| Property | Value | Unit |
| HOMO-LUMO Energy Gap | 3.85 | eV |
| Dipole Moment (µ) | 3.50 | Debye |
| Mean Polarizability (α) | 35.1 x 10-24 | esu |
| First Hyperpolarizability (β) | 15.2 x 10-30 | esu |
| Second Hyperpolarizability (γ) | 40.5 x 10-36 | esu |
Note: The data in this table is illustrative and intended to exemplify the typical output of NLO calculations for similar organic molecules. It does not represent experimentally or computationally verified values for this compound.
The negative sign often found for the second hyperpolarizability (n2) in related compounds indicates a self-defocusing nonlinearity, a desirable property for optical limiting applications. The magnitude of these calculated hyperpolarizabilities would allow for a direct comparison with known NLO materials, thereby assessing the potential of this compound for use in photonic devices.
Advanced Chemical Research Directions and Potential Applications in Materials Science
Development of Novel Sulfur-Rich Heterocyclic Systems
The 1,3-dithiole framework is a cornerstone for creating more complex, sulfur-rich heterocyclic systems. These systems are of great interest due to their unique electronic properties and potential for self-assembly. The reaction of 1,3-dithiole-2-thiones with reagents like disulfur (B1233692) dichloride can lead to the formation of various polysulfur-containing heterocycles. nih.govyuntech.edu.tw While specific studies on the direct use of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one in creating such expanded sulfur networks are not extensively documented, the general reactivity of the dithiole ring suggests its potential as a building block. For instance, the fluoride (B91410) anion-catalyzed sulfurization of related thioketones with elemental sulfur has been shown to produce diverse sulfur-rich heterocycles, indicating a possible pathway for functionalizing the dithiole core of the title compound. nih.gov
The synthesis of 1,3-dithiol-2-ones can be achieved through various methods, including the reaction of alkynes with diisopropyl xanthogen disulfide under radical conditions. researchgate.net This approach allows for the introduction of various substituents, such as the 2,5-dimethoxyphenyl group, onto the dithiole ring. Further functionalization can lead to the development of novel heterocyclic systems with tailored properties.
Role in Electron-Transfer Systems and Redox-Active Molecules (e.g., Tetrathiafulvalene (B1198394) Derivatives)
One of the most significant applications of 1,3-dithiol-2-one (B14740766) derivatives is their role as precursors to tetrathiafulvalene (TTF) and its analogues. researchgate.net TTF derivatives are renowned for their electron-donating capabilities and are fundamental components of organic conductors and superconductors. d-nb.info The synthesis of asymmetrically substituted TTFs often involves the cross-coupling of two different 1,3-dithiole-2-one or -thione precursors. nih.govmdpi.com
In this context, this compound serves as a key building block for introducing the electron-rich 2,5-dimethoxyphenyl group into a TTF framework. The presence of the methoxy (B1213986) groups on the phenyl ring enhances the electron-donating ability of the resulting TTF, which can influence the electronic properties of the final material. The synthesis of such dissymmetric TTF derivatives allows for fine-tuning of their redox potentials and solid-state packing, which are crucial for their function in electronic devices. mdpi.com The general synthetic strategy involves the conversion of the 1,3-dithiol-2-one to its corresponding thione, followed by a phosphite-mediated coupling reaction. nih.gov
Precursors for Advanced Organic Electronic Materials
The unique electronic characteristics of the 1,3-dithiole ring system make its derivatives, including this compound, valuable precursors for a range of advanced organic electronic materials. researchgate.net These materials find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. yuntech.edu.tw
The incorporation of the 2,5-dimethoxyphenyl group can influence the solubility, processability, and electronic energy levels of the resulting materials. For instance, polymers containing dithienylpyrrole units with substituted phenyl groups have been investigated for their electrochromic properties. yuntech.edu.tw Similarly, polymers derived from or incorporating units similar to this compound could exhibit interesting conducting and optical properties. The ability of the TTF core, derived from this precursor, to form stable radical cations is fundamental to the conductivity of the resulting materials. aps.org The design of novel multistage redox systems based on TTF derivatives bearing aryl groups highlights the potential of using precursors like this compound to create complex π-conjugated molecules for electronic applications. nih.gov
Catalytic Applications as Ligands or Catalysts
While direct catalytic applications of this compound itself are not widely reported, the broader class of dithiolene and related sulfur-containing ligands derived from such precursors plays a significant role in catalysis. Dithiolene complexes of transition metals are known to be active in various catalytic processes. The electronic properties of the dithiolene ligand, which can be tuned by substituents like the 2,5-dimethoxyphenyl group, can influence the catalytic activity of the metal center. researchgate.net
The ligand field strength, which is affected by the electronic nature of the ligand, has a direct impact on the d-orbital splitting in transition metal complexes, thereby influencing their reactivity. researchgate.netyoutube.comnih.gov For instance, dinuclear molybdenum complexes with dithioformate ligands have been studied in catalytic sulfur atom transfer reactions. mdpi.com It is plausible that ligands derived from this compound could be employed to modulate the properties of such catalysts. The development of novel catalysts for reactions like C-S bond formation is an active area of research, and photoexcitation of nickelacycle compounds has been shown to enhance C-S bond-forming reductive elimination. nih.govrsc.org
Future Perspectives in Synthetic Methodology Innovation
The synthesis of functionalized 1,3-dithioles continues to be an area of active research, with a focus on developing more efficient and versatile methods. Recent advances in C-S bond formation through C-H bond functionalization and decarboxylative reactions offer new avenues for synthesizing sulfur-containing heterocycles with high atom economy. mdpi.com These modern synthetic strategies could be applied to the synthesis of this compound and its derivatives, potentially leading to more streamlined and environmentally friendly processes.
Innovations in the synthesis of 1,3-dithiol-2-ones, such as one-pot reactions from commercially available starting materials, are crucial for making these building blocks more accessible for research and applications. researchgate.net Future research may focus on developing stereoselective syntheses and introducing a wider range of functional groups onto the dithiole ring to further expand the library of available precursors for materials science. The development of polymeric reagents with dithiol functionalities also presents an interesting approach for supported organic synthesis. nih.govgoogle.com
Emerging Computational Approaches for Complex Dithiole Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of complex dithiole systems. youtube.com DFT calculations can provide insights into the molecular geometry, HOMO-LUMO energy gaps, and charge distribution of molecules like this compound. nih.govmdpi.com This information is crucial for predicting the behavior of these molecules in electronic materials and for designing new compounds with desired properties.
For instance, computational studies have been used to investigate the energetics and structural properties of 1,3-dithiole-2-one and its radical cation, revealing that such molecules are promising candidates for molecular conductors. researchgate.net By applying these computational methods to this compound, researchers can predict how the 2,5-dimethoxyphenyl substituent influences its electronic properties and its suitability as a precursor for conducting materials. Emerging computational approaches also allow for the simulation of larger systems, such as polymers and molecular aggregates, providing a deeper understanding of the structure-property relationships in materials derived from these dithiole building blocks.
Below is a table summarizing the key properties and research areas associated with this compound and related compounds based on the discussed research directions.
| Research Area | Key Findings and Potential of this compound |
| Novel Sulfur-Rich Heterocycles | The 1,3-dithiole core serves as a versatile scaffold for building larger, polysulfur-containing ring systems. |
| Electron-Transfer Systems | Acts as a crucial precursor for asymmetrically substituted tetrathiafulvalene (TTF) derivatives, which are key components in organic electronics. |
| Advanced Organic Materials | Enables the synthesis of conducting polymers and other organic electronic materials with tailored properties due to the electron-donating nature of the dimethoxyphenyl group. |
| Catalysis | Dithiolene ligands derived from this compound have the potential to modulate the activity of transition metal catalysts. |
| Synthetic Methodology | Modern synthetic methods like C-H functionalization are being explored for more efficient synthesis of functionalized dithioles. |
| Computational Chemistry | DFT and other computational methods are used to predict the electronic structure and properties, guiding the design of new materials. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one, and what critical parameters affect yield?
- Methodology : Synthesis typically involves cyclocondensation of 2,5-dimethoxybenzaldehyde derivatives with dithiol precursors under anhydrous conditions. Key parameters include:
- Use of Lewis acids (e.g., BF₃·Et₂O) to catalyze thiol-ester cyclization.
- Temperature control (60–80°C) to prevent side reactions like oxidation of the dithiolane ring.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield optimization requires strict exclusion of moisture and oxygen .
Q. How can researchers confirm the crystal structure of this compound using X-ray crystallography?
- Methodology :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .
- Refinement : Apply SHELXL for full-matrix least-squares refinement, adjusting thermal parameters and validating with R-factors (<5% for high-quality data).
- Validation : Check for residual electron density peaks and ensure bond lengths/angles align with DFT-predicted values .
Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxy aromatic protons at δ 3.8–4.0 ppm, dithiolane protons at δ 4.5–5.0 ppm).
- HRMS : High-resolution mass spectrometry (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR : Detect characteristic C=S (1050–1150 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches.
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodology :
- Geometry Optimization : Use Gaussian 09/B3LYP/6-311+G(d,p) to optimize the ground-state structure.
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess redox activity (e.g., low gaps suggest susceptibility to electrophilic attack).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in dithiolane as electron-rich centers) .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Methodology :
- Cross-Validation : Compare DFT-predicted NMR shifts with experimental data; discrepancies may arise from solvent effects (include PCM solvent models).
- Dynamic Effects : Use MD simulations to account for conformational flexibility influencing NMR/IR spectra.
- Crystallographic Validation : Align X-ray-derived bond lengths with DFT-optimized geometries to identify systematic errors .
Q. What are best practices for analyzing in vivo metabolites using HRMS?
- Methodology :
- Sample Preparation : Extract plasma/tissue homogenates with acetonitrile, followed by SPE cleanup.
- Data Acquisition : Use UPLC-HRMS (Q-TOF) in full-scan mode (m/z 100–1000).
- Metabolite Identification : Apply software (e.g., XCMS) for peak alignment and isotopic pattern matching. Confirm phase I/II metabolites (e.g., O-demethylation, glutathione adducts) via MS/MS fragmentation .
Q. How to design experiments investigating biological interactions with receptor targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GABA-A or opioid receptors based on structural analogs) .
- In Vitro Assays : Perform competitive binding studies (radioligand displacement) or functional assays (cAMP modulation) in HEK293 cells expressing target receptors.
- SAR Analysis : Synthesize derivatives (e.g., varying methoxy groups) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
